![molecular formula C8H7ClN4O2 B2356853 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006473-16-0](/img/structure/B2356853.png)
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Recent research has shown that derivatives of pyrazole, including our compound of interest, display potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that our compound could be a promising candidate for developing safer and more effective antileishmanial agents.
Antimalarial Potential
Malaria, caused by Plasmodium parasites, remains a significant global health challenge. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited substantial inhibition effects against Plasmodium berghei in vivo. Compound 15, in particular, achieved an impressive 90.4% suppression rate . Given the urgent need for novel antimalarial drugs, our compound warrants further investigation.
Sulfonamide Functionality
Interestingly, the sulfonamide functionality within pyrazole derivatives has been associated with antiparasitic, antibacterial, and even anti-HIV activities . Our compound’s structure includes a sulfonamide group, which could contribute to its pharmacological effects.
Antimicrobial Potential
Compounds 1a and 1b, which share structural similarities with our compound, demonstrated good antimicrobial potential . This suggests that our pyrazole derivative might also exhibit antibacterial or antifungal properties.
Heterocyclic Synthesis Strategies
Researchers have explored various synthetic routes to produce pyrazole derivatives. For instance, the reaction of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride with different nucleophiles yielded novel heterocycles . Understanding these synthetic strategies can guide further compound design.
Molecular Docking Insights
Molecular docking studies provide valuable insights into the interaction between our compound and biological targets. For example, the docking study on Lm-PTR1 (complexed with Trimethoprim) justified the superior antileishmanial activity of compound 13 . Such computational analyses enhance our understanding of the compound’s mode of action.
Mechanism of Action
Target of Action
The primary targets of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target organism, known as the active site . The compound’s interaction with the active site leads to changes in the target organism that result in its antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound’s interaction with its targets disrupts their normal functioning, leading to their death . This results in the suppression of the diseases caused by these organisms .
Pharmacokinetics
It is known that the compound is soluble in some polar organic solvents, such as chloroform, dichloromethane, and alcohol . This suggests that it may be well-absorbed in the body. Its stability at room temperature and normal pressure also suggests that it may have good bioavailability.
Result of Action
The compound has been found to have potent antileishmanial and antimalarial activities . In vitro studies have shown that it has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound has been found to have good inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Action Environment
The action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. For instance, its solubility in polar organic solvents suggests that it may be more effective in environments where these solvents are present . Additionally, its stability at room temperature and normal pressure suggests that it may be less effective in environments with extreme temperatures or pressures .
Safety and Hazards
Future Directions
Pyrazoles have become an important synthon in the development of new drugs . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .
properties
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c9-6-3-10-13(4-6)5-12-2-1-7(11-12)8(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTVLIDGBCEKON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CN2C=C(C=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)
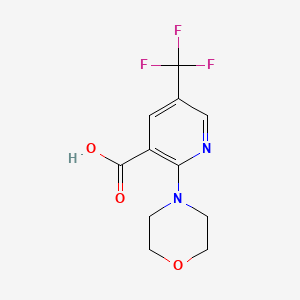
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2356775.png)
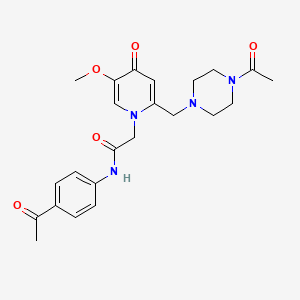
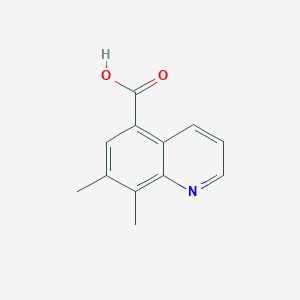
triazin-4-one](/img/structure/B2356780.png)
![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)
![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)
![2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356787.png)
![1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2356788.png)
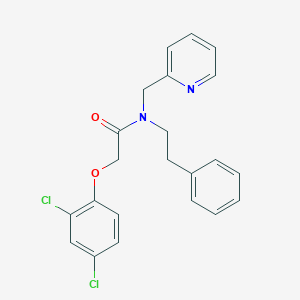
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)
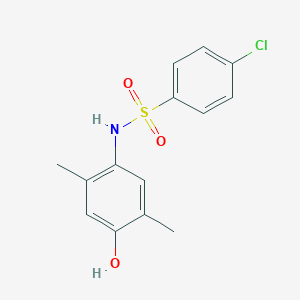
![Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate](/img/structure/B2356793.png)